RN941
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Overview
Description
RN941 is a highly potent inhibitor of Bruton's tyrosine kinase (BTK).
Scientific Research Applications
Efficiency of CRISPR/Cas9 RNP in Gene Editing : The use of CRISPR/Cas9 RNP has been shown to provide efficient gene editing. For instance, one study demonstrated about 90% efficiency in cytoplasmic/nuclear delivery of Cas9 protein complexed with sgRNA, offering effective gene editing efficiency (Mout et al., 2017).
Applications in Various Biological Systems : The CRISPR/Cas9 RNP technology has been applied in diverse biological systems, including arthropods, human B cells, and brain tissues. For example, research has shown its application in targeted gene editing in mosquito species (Chaverra-Rodriguez et al., 2018), as well as in human B cells for functional genetic studies (Wu et al., 2018).
Delivery Systems for CRISPR/Cas9 RNP : Various delivery systems have been developed to enhance the efficiency of CRISPR/Cas9 RNP. For instance, modified lipid nanoparticles have been used for efficient delivery to specific tissues such as muscle, brain, liver, and lungs (Wei et al., 2020).
Editing Efficiency and Off-target Effects : Studies have shown that CRISPR/Cas9 RNP induces high-efficiency site-specific mutations while reducing off-target effects. This has been observed in various cell types, including human embryonic stem cells (Kim et al., 2014).
Potential Therapeutic Applications : The CRISPR/Cas9 RNP system holds potential for therapeutic applications, such as in the engineering of immune cells for cancer immunotherapies and cell-based therapies for HIV, primary immune deficiencies, and autoimmune diseases (Schumann et al., 2015).
properties
CAS RN |
1360055-03-3 |
---|---|
Product Name |
RN941 |
Molecular Formula |
C34H34FN7O5 |
Molecular Weight |
639.6884 |
IUPAC Name |
6-tert-Butyl-8-fluoro-2-(2-hydroxymethyl-3-{1-methyl-5-[5-(morpholine-4-carbonyl)-pyridin-2-ylamino]-6-oxo-1,6-dihydro-pyridazin-3-yl}-phenyl)-2H-phthalazin-1-one |
InChI |
InChI=1S/C34H34FN7O5/c1-34(2,3)22-14-21-18-37-42(33(46)30(21)25(35)15-22)28-7-5-6-23(24(28)19-43)26-16-27(32(45)40(4)39-26)38-29-9-8-20(17-36-29)31(44)41-10-12-47-13-11-41/h5-9,14-18,43H,10-13,19H2,1-4H3,(H,36,38) |
InChI Key |
GLLQSOROVXWYRC-UHFFFAOYSA-N |
SMILES |
O=C1N(C2=CC=CC(C(C=C3NC4=NC=C(C(N5CCOCC5)=O)C=C4)=NN(C)C3=O)=C2CO)N=CC6=C1C(F)=CC(C(C)(C)C)=C6 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
RN941 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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